molecular formula C32H34O9 B1180838 Toddalosin CAS No. 137182-37-7

Toddalosin

Cat. No. B1180838
CAS RN: 137182-37-7
M. Wt: 562.6 g/mol
InChI Key:
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Description

Toddalosin is a type of compound known as a bicoumarin . It has a molecular formula of C32H34O9 and a molecular weight of 562.6 . It is typically found in powder form .


Molecular Structure Analysis

The molecular structure of a compound like Toddalosin can be analyzed using various techniques. For instance, Drug—drug interaction through molecular structure similarity analysis can be used to identify novel interactions based on molecular structural similarity to drugs involved in established interactions . Another tool named “What is this?” (WIT) has been developed for the fully automated structure determination of small molecules concurrent with single crystal data collection and processing .


Chemical Reactions Analysis

The analysis of chemical reactions involves understanding the manipulation of oxidation states in organic molecules, which is pivotal to the conversion of functional groups and the synthesis of new structural motifs . A theoretical database comprising experimentally accessible and inaccessible chemical reactions could complement the existing experimental databases and contribute significantly to data-driven chemical reaction discovery .


Physical And Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . For Toddalosin, it is known to be a powder .

Scientific Research Applications

Medicine

Toddalosin has been found to have significant applications in the field of medicine . It is derived from Toddalia asiatica, a plant traditionally used in the treatment of various diseases such as malaria, sprains, cough, fever, neuralgia, epilepsy, and dyspepsia . Extracts of the plant, which contain Toddalosin, have been reported to have anticancer, anti-HIV, antimicrobial, and antifeedant activities . This suggests that Toddalosin could potentially be used in the development of new treatments for these conditions.

Nanotechnology

In the field of nanotechnology, Toddalosin could potentially be used in the development of nano-based drug delivery systems . Nanotechnology offers multiple benefits in treating chronic human diseases by site-specific, and target-oriented delivery of precise medicines . Nanostructured polymeric materials, which could potentially include Toddalosin, have gained immense research attention as therapeutic carriers for the precise delivery of drugs at targeted sites .

Environmental Science

While specific applications of Toddalosin in environmental science are not readily available, the field itself emphasizes on the basic understanding of the environment as an integrated system which encompasses factors involving air, land, and water, as well as natural processes and human activities . Given Toddalosin’s diverse properties, it’s plausible that it could be used in environmental studies or applications, perhaps in understanding the impact of certain compounds on ecosystems or in the development of environmentally-friendly materials or processes.

Safety and Hazards

Safety data sheets suggest that exposure to Toddalosin should be avoided. If exposed, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

8-[(1S,6R)-6-[(R)-(5,7-dimethoxy-2-oxochromen-8-yl)-hydroxymethyl]-3,5,5-trimethylcyclohex-2-en-1-yl]-5,7-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34O9/c1-16-12-19(26-22(38-6)13-20(36-4)17-8-10-24(33)40-30(17)26)28(32(2,3)15-16)29(35)27-23(39-7)14-21(37-5)18-9-11-25(34)41-31(18)27/h8-14,19,28-29,35H,15H2,1-7H3/t19-,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSIERORKAMAIV-FWEOMDSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(C(C1)(C)C)C(C2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)O)C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]([C@H](C(C1)(C)C)[C@H](C2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)O)C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Toddalosin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Toddalosin and where is it found?

A1: Toddalosin is a biscoumarin, a type of natural product characterized by a dimeric structure of two coumarin units. [, , ] It was first isolated from the root bark of the Toddalia asiatica plant, also known as T. aculeata. [] This plant has a history of use in traditional medicine. []

Q2: What is the structural characterization of Toddalosin?

A2: While the provided abstracts do not specify the molecular formula or weight of Toddalosin, they do mention that its structure was elucidated using X-ray crystallography. [] This technique provides a three-dimensional representation of the molecule, revealing the arrangement of atoms and bonds. Further research in chemical databases or publications focusing on natural product chemistry would be needed to obtain the molecular formula, weight, and spectroscopic data (NMR, IR, Mass Spectrometry) of Toddalosin.

Q3: What other compounds are found alongside Toddalosin in Toddalia asiatica?

A3: Research indicates that Toddalia asiatica contains a rich profile of chemical compounds beyond Toddalosin. These include other coumarins like toddaculin, coumurrayin, toddanone, and toddasin, as well as alkaloids such as chelerythrine and skimmianine. [, ] The presence of these diverse compounds highlights the potential of Toddalia asiatica as a source of bioactive molecules.

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